Cas no 325469-51-0 ((2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone)

(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone is a quinoxaline-derived organic compound with potential applications in pharmaceutical and materials research. Its structure features a hydroxymethylquinoxaline core linked to a phenyl ketone group, offering versatility for further functionalization. The compound may serve as a key intermediate in synthesizing bioactive molecules due to its heterocyclic scaffold, which is prevalent in medicinal chemistry. Its hydroxyl and methyl substituents enhance solubility and reactivity, facilitating selective modifications. The phenylmethanone moiety contributes to structural rigidity, potentially improving binding affinity in target interactions. This compound is suitable for exploratory studies in drug discovery, coordination chemistry, and optoelectronic materials development. Proper handling under controlled conditions is recommended due to its reactive functional groups.
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone structure
325469-51-0 structure
Product name:(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone
CAS No:325469-51-0
MF:C16H12N2O2
MW:264.278683662415
CID:5713313
PubChem ID:834780

(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • 6-benzoyl-3-methyl-1H-quinoxalin-2-one
    • (2-hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone
    • HMS1659C20
    • 6-BENZOYL-3-METHYLQUINOXALIN-2-OL
    • AKOS002212641
    • 325469-51-0
    • STK506818
    • A913081
    • Oprea1_479971
    • (2-Hydroxy-3-methyl-quinoxalin-6-yl)-phenyl-methanone
    • 2(1H)-Quinoxalinone, 6-benzoyl-3-methyl-
    • (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone
    • Inchi: 1S/C16H12N2O2/c1-10-16(20)18-13-8-7-12(9-14(13)17-10)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,20)
    • InChI Key: KFKOTJAONUNYIR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1C=CC2=C(C=1)N=C(C)C(N2)=O

Computed Properties

  • Exact Mass: 264.089877630g/mol
  • Monoisotopic Mass: 264.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.5Ų
  • XLogP3: 2

(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A753072-1g
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone
325469-51-0 97%
1g
$420.0 2024-04-20
Crysdot LLC
CD11145126-1g
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone
325469-51-0 97%
1g
$416 2024-07-15
Chemenu
CM222027-1g
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone
325469-51-0 97%
1g
$*** 2023-05-30
Chemenu
CM222027-1g
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone
325469-51-0 97%
1g
$393 2021-08-04

Additional information on (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone

Recent Advances in the Study of (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone (CAS: 325469-51-0)

The compound (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone (CAS: 325469-51-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the unique structural features of (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone, which contribute to its diverse pharmacological properties. The quinoxaline core, coupled with the hydroxy and phenyl substituents, has been shown to interact with various biological targets, including enzymes and receptors implicated in inflammatory and neoplastic diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against protein kinases involved in cancer cell proliferation, with IC50 values in the nanomolar range.

In terms of synthesis, novel methodologies have been developed to improve the yield and purity of (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone. A recent paper in Organic Letters (2024) described a one-pot catalytic process that reduces the number of synthetic steps while maintaining high enantioselectivity. This advancement is particularly relevant for scaling up production for preclinical studies.

Pharmacokinetic studies have also progressed, with researchers identifying key metabolic pathways and potential drug-drug interactions. A 2024 study in Drug Metabolism and Disposition reported that the compound undergoes glucuronidation in the liver, which may influence its bioavailability. These findings are critical for optimizing dosing regimens in future clinical trials.

Looking ahead, the compound's potential as a multi-target therapeutic agent is being explored. Computational modeling studies suggest that (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone may simultaneously modulate several disease-relevant pathways, making it a promising candidate for complex disorders such as autoimmune diseases and certain cancers. However, researchers caution that further in vivo studies are needed to validate these predictions.

In conclusion, (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone represents an exciting area of research in medicinal chemistry. Its unique chemical structure, combined with promising biological activity, positions it as a potential lead compound for future drug development. Continued research efforts should focus on optimizing its pharmacological profile and advancing it through the drug discovery pipeline.

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Amadis Chemical Company Limited
(CAS:325469-51-0)(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone
A913081
Purity:99%
Quantity:1g
Price ($):378.0